4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine 4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773598
InChI: InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)
SMILES:
Molecular Formula: C18H23F2N7O2
Molecular Weight: 407.4 g/mol

4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine

CAS No.:

Cat. No.: VC16773598

Molecular Formula: C18H23F2N7O2

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine -

Specification

Molecular Formula C18H23F2N7O2
Molecular Weight 407.4 g/mol
IUPAC Name 4-(difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
Standard InChI InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)
Standard InChI Key SYKBZXMKAPICSO-UHFFFAOYSA-N
Canonical SMILES CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N

Introduction

Chemical Structure and Nomenclature

Structural Features

4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine consists of a central 1,3,5-triazine ring substituted at the 2- and 4-positions with morpholin-4-yl and (3-methylmorpholin-4-yl) groups, respectively. The 5-position of the pyridin-2-amine moiety is functionalized with a difluoromethyl group, critical for binding affinity and selectivity .

Molecular Formula and Weight

The molecular formula is C19H23F2N9O2\text{C}_{19}\text{H}_{23}\text{F}_{2}\text{N}_{9}\text{O}_{2}, yielding a molecular weight of 455.45 g/mol .

Stereochemical Considerations

The 3-methylmorpholine substituent introduces a chiral center at the 3-position of the morpholine ring. Synthesis protocols utilize enantiomerically pure (3S)-3-methylmorpholine to ensure stereochemical consistency .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via sequential Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, as outlined in General Procedures 1 and 3 .

General Procedure 1

  • Step 1: A boronic acid pinacol ester (1.0–1.1 equiv) reacts with 2-chloro-4,6-bis(morpholino)-1,3,5-triazine in the presence of XPhos Pd G2 (0.05 equiv) and K3_3PO4_4 (2.0–3.0 equiv) in 1,4-dioxane/H2_2O at 95°C for 3–15 h .

  • Step 2: Hydrolysis with 3 M HCl at 60°C for 2 h removes protecting groups, followed by basification and extraction with ethyl acetate .

  • Step 3: Purification via silica gel chromatography yields the final product with a typical yield of 35–64% .

General Procedure 3

This method involves a two-step coupling:

  • Initial Suzuki-Miyaura coupling of a bromopyridine derivative with a triazine intermediate.

  • Subsequent morpholine substitution under basic conditions (DIPEA, DMF, 130°C) .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.70 (s, 1H, pyridine-H), 6.76 (s, 1H, NH2_2), 4.81–4.69 (m, 2H, morpholine-H), 4.48–4.30 (m, 2H, methylmorpholine-H), 3.93 (dd, J = 11.2, 2.8 Hz, 2H, morpholine-H) .

  • 19^{19}F NMR: δ -120.2 (d, J = 53.8 Hz, CF2_2H) .

Scalability Challenges

Early routes faced limitations in accessing 4-(difluoromethyl)pyridin-2-amine. Optimized protocols using 2,2-difluoroacetic anhydride improved yields to >80% on multi-gram scales .

Pharmacological Profile

Mechanism of Action

The compound inhibits PI3Kα/β/γ/δ isoforms (IC50_{50} = 1–10 nM) and mTORC1/2 (IC50_{50} = 20–50 nM), disrupting AKT and S6K phosphorylation in cancer cells .

In Vitro Potency

Cell LineIC50_{50} (nM)Target Pathway
MCF-7 (Breast)15PI3K/AKT/mTOR
PC-3 (Prostate)22mTORC1
A549 (Lung)18PI3Kγ/δ

Data derived from kinase profiling and cell viability assays .

Pharmacokinetics (PK)

A Phase I trial (N = 16) established the following PK parameters at 80 mg qd :

  • Cmax_{max}: 1,250 ng/mL

  • Tmax_{max}: 1–2 h

  • AUC024_{0-24}: 18,500 ng·h/mL

  • t1/2_{1/2}: 51 h

  • Accumulation Ratio: 3.6

Clinical Development

Phase I Trial Design

  • Population: Patients with advanced solid tumors (ECOG 0–1).

  • Dosing: Escalating from 80 mg to 120 mg once daily.

  • Primary Endpoints: Safety, MTD, RP2D .

Adverse EventAll Grades (%)Grade ≥3 (%)
Hyperglycemia8125
Fatigue7531
Rash6319
Elevated LFTs4413

Dose-limiting toxicities (DLTs) included Grade 3 fatigue (120 mg cohort) and transaminitis .

Antitumor Activity

  • Stable Disease (SD): 3/16 patients (mesothelioma, leiomyosarcoma, ovarian cancer).

  • Duration of SD: 3–8.5 months .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator